N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C28H23FN4O3S and its molecular weight is 514.58. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for Peripheral Benzodiazepine Receptor (PBR)
Compounds structurally related to N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These include radiolabeled ligands such as [18F]FMDAA1106 and [18F]FEDAA1106, designed for PBR imaging in brain regions with high receptor density, notably the olfactory bulb. Such developments underscore the potential of structurally similar compounds for in vivo and in vitro applications, highlighting their role in neuroscience research and diagnostic imaging (Zhang et al., 2003).
Anticancer Activity
Another area of application involves the design and synthesis of derivatives to explore anticancer properties. Compounds with a similar core structure have shown appreciable cancer cell growth inhibition across various cancer cell lines, demonstrating their potential as scaffolds for developing new anticancer agents. This is evidenced by studies on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which exhibit significant cytotoxic activity against a panel of cancer cell lines, thereby providing a foundation for further anticancer drug development (Al-Sanea et al., 2020).
Molecular Structure and Drug Design
The compound's intricate molecular structure, featuring a pyrimidine ring and various substituents, allows for in-depth quantum chemical analysis. Studies focusing on similar molecules have provided insights into their geometry, natural bond orbital calculations, and vibrational assignments, facilitating the design of molecules with potential antiviral activity, particularly against SARS-CoV-2. Such analyses are crucial for understanding the interactions at the molecular level and for predicting the biological activity of new compounds (Mary et al., 2020).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S/c1-36-22-12-5-7-18(13-22)16-33-27(35)26-25(23(15-30-26)19-8-3-2-4-9-19)32-28(33)37-17-24(34)31-21-11-6-10-20(29)14-21/h2-15,30H,16-17H2,1H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQHUUGMOHFNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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